Home > Products > Building Blocks P18482 > 3-(1,3-Thiazol-2-yl)benzoic acid
3-(1,3-Thiazol-2-yl)benzoic acid - 847956-27-8

3-(1,3-Thiazol-2-yl)benzoic acid

Catalog Number: EVT-358361
CAS Number: 847956-27-8
Molecular Formula: C10H7NO2S
Molecular Weight: 205.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“3-(1,3-Thiazol-2-yl)benzoic acid” is a chemical compound with the molecular formula C10H7NO2S . The IUPAC name for this compound is 3-(1H-1lambda3-thiazol-2-yl)benzoic acid . It has a molecular weight of 205.23 .


Molecular Structure Analysis

The molecular structure of “3-(1,3-Thiazol-2-yl)benzoic acid” can be represented by the SMILES string OC(=O)c1cccc(c1)-c2nccs2 . The InChI code for this compound is 1S/C10H7NO2S/c12-10(13)8-3-1-2-7(6-8)9-11-4-5-14-9/h1-6H,(H,12,13) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1,3-Thiazol-2-yl)benzoic acid” include a molecular weight of 205.23 . The compound should be stored at a temperature between 28°C .

Chemical Reactions Analysis

The presence of both a carboxylic acid and a thiazole ring in 3-(1,3-Thiazol-2-yl)benzoic acid allows for a wide range of chemical transformations. The carboxylic acid group can participate in esterification reactions [], amidation reactions [, , , , ], and reduction reactions. On the other hand, the thiazole ring can undergo electrophilic aromatic substitution reactions at the 5-position due to its electron-rich nature. [] Furthermore, the nitrogen atom in the thiazole ring can act as a Lewis base, facilitating coordination with metal ions to form complexes. [, ] These diverse reactions highlight the versatility of 3-(1,3-Thiazol-2-yl)benzoic acid as a building block for more complex molecules.

Mechanism of Action
  • Inhibition of bacterial enzymes: Thiazole derivatives have demonstrated potential as antibacterial agents by inhibiting bacterial enzymes like DNA gyrase and Dihydroorotase. []
  • Disruption of microtubule dynamics: Certain thiazole compounds possess antimitotic activity by interfering with tubulin polymerization, essential for cell division. []
  • Modulation of signaling pathways: Thiazole-based molecules can interact with specific receptors or enzymes involved in cellular signaling pathways, affecting various cellular processes. []
Applications
  • Medicinal Chemistry: Thiazole derivatives have shown promise as antibacterial, [, , , ] antifungal, [, , ] and anticancer agents. [, , ] 3-(1,3-Thiazol-2-yl)benzoic acid can serve as a scaffold for developing novel therapeutics by exploring various substitutions on the benzene and thiazole rings and modifying the carboxylic acid functionality.
  • Coordination Chemistry: The nitrogen atom in the thiazole ring can coordinate with metal ions, potentially forming metal complexes with interesting catalytic, photophysical, or magnetic properties. [, ]

N-(Benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives

  • Compound Description: These compounds are a series of novel heterocyclic compounds synthesized by reacting 4-amino-5-(furan-4-yl)-4H-1,2,4-triazole-3-thiol with various 2-(benzo[d]thiazol-2-ylcarbamoyl)benzoic acid derivatives []. They were characterized using various spectroscopic techniques and evaluated for their antibacterial and antifungal activities.
  • Relevance: While these compounds share the benzamide moiety with 3-(1,3-Thiazol-2-yl)benzoic acid, their core structure differs significantly due to the presence of the [, , ]triazolo[3,4-b][1,3,4]thiadiazole system. They highlight a broader class of heterocyclic compounds with potential biological activity.

N-(Benzo(d)thiazol-2-yl)-2-(3-(pyridin-4-yl)-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazol-6-yl)benzamide derivatives

  • Compound Description: This is another series of novel heterocyclic compounds synthesized similarly to the previous entry, but using 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol as the starting material []. These compounds were also characterized spectroscopically and screened for antibacterial and antifungal activities.

4-[({6-[Butyl(1,3-thiazol-2-ylsulfonyl)amino]-2,3-dihydro-1H-inden-5-yl}oxy)methyl]-3-methyl-benzoic acid

  • Compound Description: This compound is investigated for its potential in the treatment and prevention of gastroesophageal reflux disease [].
  • Compound Description: These benzimidazole derivatives, alongside other azole compounds and benzoic acid esters, are investigated for their fungicidal activity, specifically against wood-destroying fungi [].

2-(Substituted phenyl)-3-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-1,3-thiazolidin-5-ylacetic acid derivatives

  • Compound Description: These thiazolidinone derivatives were synthesized and evaluated for their antihyperglycemic activity in rats [].

(R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester

  • Compound Description: This isoindole derivative has been synthesized and studied for its potential antibacterial activity [].
  • Compound Description: These complexes utilize 3-(1,3-dioxo-2,3-dihydro-1H-phenalen-2-yl)benzoic acid (HL) as a ligand and were synthesized by reacting it with dibutyltin oxide in different solvents, yielding distinct structures []. Their fluorescence activity and antitumor activity were investigated.

1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines

  • Compound Description: This group of compounds features a 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidine core with diverse substituents. They were synthesized and tested for their antibacterial activity against various Gram-positive and Gram-negative bacterial strains [].
  • Compound Description: This study focuses on synthesizing and evaluating the antimicrobial activity of the title compound and its metal complexes with Cu2+, Co2+, Ni2+, Zn2+, and Mn2+ [].

Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperid-4-yl]amino]propionate (6, SR 121787)

  • Compound Description: This compound (SR 121787) acts as a prodrug for SR 121566, a non-peptide fibrinogen receptor (GpIIb-IIIa) antagonist with antithrombotic properties [].

3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid

  • Compound Description: This compound is part of a series of N,N-disubstituted β-amino acids with thiazole, aromatic, and heterocyclic substituents, investigated for antimicrobial activity and plant growth promotion [].

5-(4-Propoxybenzylidene)-2-[3-(4-chlorophenyl)-5-[4(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one

  • Compound Description: This compound, containing a 1,3-thiazole ring, was investigated for its molecular structure, electronic properties, vibrational spectra, and potential as a Pim-1 kinase inhibitor [].

3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines

  • Compound Description: This series of nortopsentin analogues, where the imidazole ring is replaced with thiazole, displays antiproliferative activity against various human tumor cell lines [].

4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222)

  • Compound Description: This compound (ABBV/GLPG-2222) is a potent cystic fibrosis transmembrane conductance regulator (CFTR) corrector currently undergoing clinical trials for treating cystic fibrosis [].
  • Compound Description: These compounds were synthesized using a novel domino-reaction involving morpholine-1-carbothioic acid (2-phenyl-3H-quinazolin-4-ylidene) amide and phenacyl bromides [].

N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides

  • Compound Description: This series of benzothiazole derivatives was explored for its anticancer properties [].
  • Compound Description: This antibacterial sulfa drug was investigated for its inhibitory properties on carbon steel corrosion in acidic media [].
  • Compound Description: This class of compounds was synthesized from 1-(1-benzofuran-2-yl)-2-bromoethanone and screened for antimicrobial and analgesic activity [].
  • Compound Description: This series of Schiff base derivatives incorporates a 1,3-thiazole ring and was evaluated for in vitro antimicrobial and antitubercular activity [].
  • Compound Description: These novel bi-heterocyclic compounds, containing both 1,3-thiazole and 1,3,4-oxadiazole rings, were synthesized and evaluated as potential therapeutic agents for Alzheimer's disease and diabetes [].

7-Methoxy-6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-1,3-benzothiazole (TASP0382088)

  • Compound Description: TASP0382088 is a potent and selective transforming growth factor-β type I receptor (ALK5) inhibitor being explored as a topical drug for alopecia [].

N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide mesylate monohydrate

  • Compound Description: This compound is a mesylate monohydrate salt of a parent 1,3-thiazole-containing compound []. This specific salt form was investigated for its improved stability and release kinetics compared to the parent compound.

3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid

  • Compound Description: This compound was investigated as a potential CFTR modulator and formulations for its delivery were explored [].

2-[4-(3-Oxobenzo[f]-2H-chromen-2-yl)-1,3-thiazol-2-yl]ethanenitrile

  • Compound Description: This compound serves as a valuable building block for synthesizing various heterocyclic compounds, including pyrazolo[4,3-d]pyrimidines, pyrazolo[4,3-d]triazolino[4,3-a]pyrimidines, 3-(2-thiazolyl)thiophenes, thiazolo[3,2-a]pyridine, and pyrazolo[1,5-a]pyrimidines [].

3-[4-(Coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides

  • Compound Description: A combinatorial library of these compounds was synthesized using solution-phase methods, exploiting the reactivity of 3-(ω-bromacetyl)coumarins with 3-amino(thioxo)methylcarbamoylpropanoic acid [].

1-(1,3-Thiazol-2-yl)-pyrazolidin-3-ones

  • Compound Description: These compounds were synthesized through the reaction of 1-thiocarbamoyl-pyrazolidin-3-one with various α-halogenaldehydes and α-halogenoketones []. Oxidative dimerization of these compounds leads to the formation of bisazomethinimines with a quinoid structure.
  • Compound Description: This complex features a Zn(II) center coordinated by three 2-(1,3-thiazol-2-yl)-1H-benzimidazole ligands. Its crystal structure reveals a distorted octahedral geometry around the metal center [].

2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides

  • Compound Description: This series of bi-heterocyclic compounds incorporates both a 1,3-thiazole and a 1,3,4-oxadiazole ring and was evaluated for its enzyme inhibitory activity against cholinesterases and α-glucosidase, as well as for its cytotoxic behavior [].

Bromophenyl[1-phenyl-3-(1′,3′-thiazol-3′-ium-2′-yl)isothioureidato]tellurium(II)

  • Compound Description: This compound is a divalent tellurium complex formed by the reaction of Ph2Te2 and Br2 with 1-phenyl-3-(2-thiazolyl)-2-thiourea. It exhibits a T-shaped coordination geometry around the tellurium atom [].

(E)-6-Chloro-N2-phenyl-N4-(4-phenyl-5-(phenyldiazinyl)-2λ3,3λ2-thiazol-2-yl)-1,3,5-triazine-2,4-diamine (CPTD)

  • Compound Description: CPTD is a potential anti-MRSA agent that has undergone experimental and theoretical evaluation, including density functional theory (DFT) calculations and in-silico molecular docking studies [].

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

  • Compound Description: This series of bi-heterocyclic propanamides combines 1,3-thiazole and 1,3,4-oxadiazole rings and was synthesized and evaluated for urease inhibitory potential and cytotoxic behavior [].

N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide methanesulfonamide monohydrate

  • Compound Description: This compound is a methanesulfonamide monohydrate salt of a 1,3-thiazole-containing parent compound []. This specific salt form aimed to improve the stability and release kinetics of the drug candidate.
  • Compound Description: The crystal structure of this compound has been determined, revealing a half-chair conformation for the thiazine ring and an axial methyl group at N3 due to the tetrahedral geometry of the nitrogen atom [].

4-(1,3-Dioxoisoindolin-2-yl)benzoic acid

  • Compound Description: This compound was synthesized from phthalic anhydride and methyl 4-aminobenzoate and characterized using IR and 1H NMR spectroscopy [].

3-[((4-(1,3-Dioxoisoindolin-2-yl)phenyl)hydroxyl)methyleneamino]-4-methylbenzoic acid

  • Compound Description: This compound is a phthalimide-based Schiff base hybrid synthesized and evaluated for its antibacterial activity against Escherichia coli and Staphylococcus aureus [].

3-[2-(1,3-Thiazol-2-yl)diazen-1-yl]pyridine-2,6-diamine monohydrate

  • Compound Description: This compound has been synthesized and its crystal structure has been solved. It exists in the E configuration about the azo functionality [].

N-(6-Substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds

  • Compound Description: These benzothiazole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines using MTT assay and flow cytometry [].

Dialkyl (2,3-dihydro-1,3-thiazol-2-yl)phosphonates

  • Compound Description: These compounds, containing a 1,3-thiazole ring, were synthesized from thiazolium salts and trialkyl phosphites []. They are generally unstable, except for those with an aryl substituent on the nitrogen atom, and attempts to utilize them in Horner–Wadsworth–Emmons reactions resulted in decomposition due to the antiaromaticity of the generated anion.

2-(1-Phenyl-1,3-butadien-2-yl)benzoic acid

  • Compound Description: This compound was unexpectedly obtained as the major product from an indium-mediated coupling reaction between benzaldehyde and methyl o-(3-bromo-1-propynyl)benzoate [].
  • Compound Description: These compounds were synthesized via a domino-reaction using N3,N3-(3-oxapentan-1,5-diyl)-N1-(2-phenyl-3,4-dihydroquinazolin-4-yliden)thiourea and 4-methoxyphenacyl bromide [].
  • Compound Description: This complex features a Ni(II) ion coordinated by two 2-acetylthiazole-3-phenylthiosemicarbazone ligands in a distorted octahedral geometry [].

3-[(E)-2-(4-Phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]indolin-2-one

  • Compound Description: This compound's crystal structure has been determined, revealing a planar conformation for the thiazole and indole rings, stabilized by an intramolecular N—H⋯O hydrogen bond [].
  • Compound Description: The crystal structure of this complex molecule, containing a 1,3-thiazole ring, has been elucidated, revealing key structural features like the envelope conformation of the central pyrazole ring and various intermolecular interactions [].

3-[4-({Methyl-5-[(E)-2-phenyl-1-ethenyl]-4-isoxazolyl}amino)-1,3-thiazol-2-yl]-2-aryl-1,3-thiazolan-4-ones

  • Compound Description: This series of isoxazolyl thiazolyl thiazolidinones was synthesized from an isoxazolyl chloroacetamide precursor and evaluated as potential biodynamic agents [].
  • Compound Description: This entry describes a simple and efficient method for synthesizing dialkyl (2,3-dihydro-1,3-thiazol-2-yl)phosphonates from readily available starting materials [].

Properties

CAS Number

847956-27-8

Product Name

3-(1,3-Thiazol-2-yl)benzoic acid

IUPAC Name

3-(1,3-thiazol-2-yl)benzoic acid

Molecular Formula

C10H7NO2S

Molecular Weight

205.23 g/mol

InChI

InChI=1S/C10H7NO2S/c12-10(13)8-3-1-2-7(6-8)9-11-4-5-14-9/h1-6H,(H,12,13)

InChI Key

BLFSSABBFANDKK-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC=CS2

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC=CS2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.